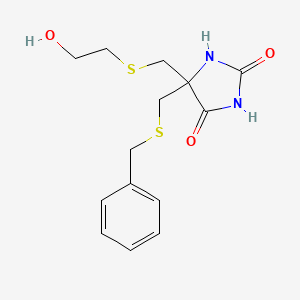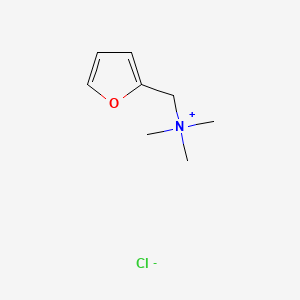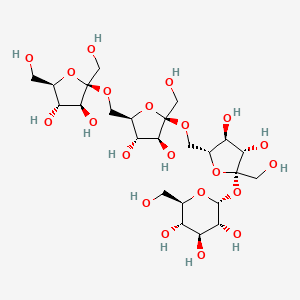
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thymine base modified with hydroxyethoxy and methoxyphenylthio groups.
Méthodes De Préparation
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of key intermediates:
Deprotection and purification: The final compound is obtained by removing the protecting groups and purifying the product using techniques such as chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethoxy or methoxyphenylthio groups, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound may be used in studies related to DNA interactions, as its thymine base can potentially form hydrogen bonds with complementary nucleotides.
Medicine: Research may explore its potential as an antiviral or anticancer agent, given its structural similarity to nucleoside analogs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine involves its interaction with molecular targets, such as enzymes or nucleic acids. The hydroxyethoxy and methoxyphenylthio groups may enhance its binding affinity to specific targets, leading to inhibition or modulation of biological pathways. The thymine base allows for potential incorporation into DNA or RNA, disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine can be compared with other nucleoside analogs, such as:
Acyclovir: An antiviral drug used to treat herpes infections. It has a similar mechanism of action but lacks the hydroxyethoxy and methoxyphenylthio groups.
Zidovudine: An antiretroviral medication used to treat HIV. It also incorporates into viral DNA but has different substituents on the thymine base.
Gemcitabine: A chemotherapy agent used to treat various cancers. It has a similar nucleoside structure but different functional groups.
Propriétés
Numéro CAS |
125056-64-6 |
|---|---|
Formule moléculaire |
C15H18N2O5S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-6-(3-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-7-6-18)14(10)23-12-5-3-4-11(8-12)21-2/h3-5,8,18H,6-7,9H2,1-2H3,(H,16,19,20) |
Clé InChI |
VDJSZCISAWKVQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


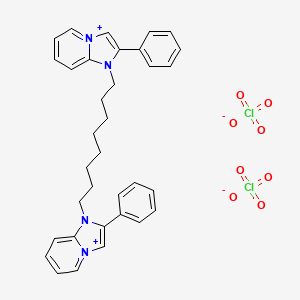
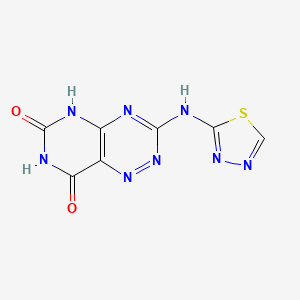
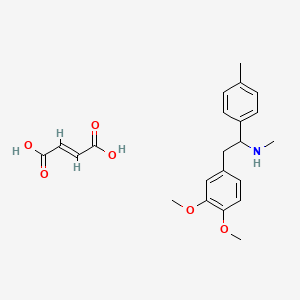
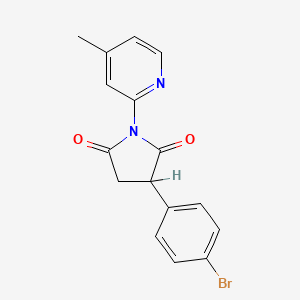
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
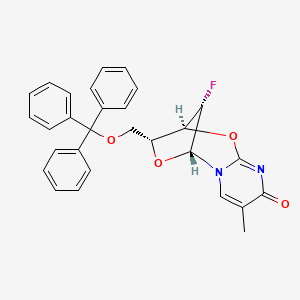

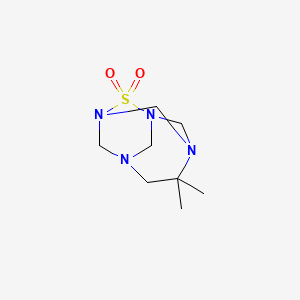
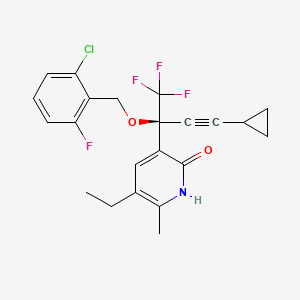
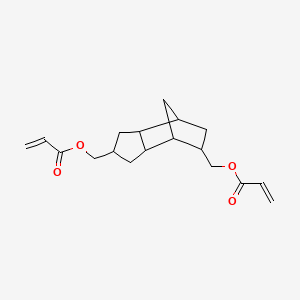
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
